4-[(2-Ethylbutyl)amino]cyclohexan-1-OL
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Overview
Description
4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is an organic compound with the molecular formula C12H25NO It is a cyclohexanol derivative where the hydroxyl group is substituted with a 4-[(2-ethylbutyl)amino] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylbutyl)amino]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
4-[(2-Ethylbutyl)amino]cyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-Aminocyclohexanol: A cyclohexanol derivative with an amino group at the 4-position.
2-Ethylbutylamine: An amine with a similar alkyl chain structure.
Uniqueness
4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(2-ethylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-10(4-2)9-13-11-5-7-12(14)8-6-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
LSCHZOYMECFQML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1CCC(CC1)O |
Origin of Product |
United States |
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